5-(2-Ethoxyphenyl)oxazolidin-2-one is a chemical compound that belongs to the oxazolidinone class, which is characterized by a five-membered heterocyclic structure containing an oxygen and a nitrogen atom. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as an antibacterial agent and in the treatment of various diseases related to blood coagulation.
5-(2-Ethoxyphenyl)oxazolidin-2-one falls under the broader category of oxazolidinones, which are cyclic compounds featuring a nitrogen atom in the ring. These compounds are known for their biological activity, especially against Gram-positive bacteria, making them significant in antibiotic research .
The synthesis of 5-(2-Ethoxyphenyl)oxazolidin-2-one can be achieved through several methods:
The synthesis typically requires controlled conditions such as temperature and pressure, along with appropriate catalysts or solvents to facilitate the reaction. For example, using sodium methoxide as a base can promote the cyclization process effectively .
The molecular structure of 5-(2-Ethoxyphenyl)oxazolidin-2-one features a five-membered ring containing one nitrogen and one oxygen atom. The ethoxyphenyl group is attached at the 5-position of the oxazolidinone ring.
The compound's structural data can be visualized using computational chemistry software, allowing for analysis of its three-dimensional conformation and potential interactions with biological targets .
5-(2-Ethoxyphenyl)oxazolidin-2-one can participate in various chemical reactions typical of oxazolidinones:
Reactions involving this compound often require specific conditions such as pH control and temperature regulation to ensure optimal yields and selectivity.
The mechanism of action for 5-(2-Ethoxyphenyl)oxazolidin-2-one primarily involves its interaction with bacterial ribosomes. It inhibits protein synthesis by binding to the 50S subunit of bacterial ribosomes, preventing peptide bond formation.
Research indicates that compounds within this class exhibit activity against various Gram-positive bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) . The efficacy is attributed to their ability to disrupt bacterial protein synthesis pathways.
Relevant data regarding these properties can be found in chemical databases and literature focusing on oxazolidinone derivatives .
5-(2-Ethoxyphenyl)oxazolidin-2-one has several scientific uses:
Research continues to explore its potential applications in various therapeutic areas, emphasizing its significance in modern medicinal chemistry and pharmacology.
The journey of oxazolidin-2-ones in medicinal chemistry began in 1888 with Siegmund Gabriel's pioneering synthesis of the unsubstituted heterocyclic scaffold via cyclization of bromoethylamine hydrobromide [5]. This foundational work laid the groundwork for the exploration of bioactive derivatives. The mid-20th century marked a significant milestone with the isolation of cycloserine (a 3-oxazolidinone natural product) in 1956, which became an early antitubercular agent. Its clinical use highlighted the pharmacophoric potential of this heterocycle [1].
The 1980s witnessed transformative synthetic innovations at E.I. du Pont de Nemours & Company, leading to the discovery of DuP-721 and DuP-105 as the first antibacterial oxazolidinones. These compounds featured a critical 5-(acetamidomethyl) group and a 3-aryl substituent, establishing the core pharmacophore for ribosomal binding [1] [8]. Pharmacia & Upjohn's optimization of this scaffold culminated in the FDA approval of linezolid in 2000—the first synthetic oxazolidinone antibiotic targeting multidrug-resistant Gram-positive pathogens like MRSA and VRE. Linezolid's mechanism involved selective inhibition of the 50S ribosomal subunit, preventing the formation of the 70S initiation complex [1] [3]. Post-linezolid, derivatives such as tedizolid (2014) and contezolid (2021, China) emerged, addressing resistance through enhanced ribosomal affinity and improved pharmacokinetics [5] [8].
Table 1: Key Milestones in Oxazolidin-2-one Development
Year | Milestone | Significance |
---|---|---|
1888 | Gabriel's synthesis of unsubstituted oxazolidin-2-one | First chemical characterization of the scaffold |
1956 | Cycloserine clinical use | Validated antitubercular activity of natural oxazolidinones |
1987 | Discovery of DuP-721/DuP-105 (DuPont) | Established 5-acetamidomethyl-3-aryl pharmacophore for antibacterial activity |
2000 | FDA approval of linezolid | First synthetic oxazolidinone antibiotic against MDR Gram-positive infections |
2014–2021 | Tedizolid and contezolid approvals | Overcame linezolid resistance; improved dosing regimens |
The 5-aryl substitution on the oxazolidin-2-one core is a strategic modification that enhances target affinity, metabolic stability, and spectrum of activity. The 5-(2-ethoxyphenyl)oxazolidin-2-one exemplifies this design, where the ortho-ethoxy group on the aryl ring optimizes steric and electronic interactions with the ribosomal A-site. This moiety enhances π-stacking with nucleotide bases (e.g., A2486 and C2487 in Haloarcula marismortui 50S subunit), improving binding kinetics [8]. The stereochemistry at C5 is critical: (S)-configuration maximizes hydrogen bonding with the rRNA backbone, while (R)-isomers exhibit reduced activity [3].
Table 2: Impact of 5-Aryl Substituents on Oxazolidin-2-one Properties
Substituent | Biological Activity | Functional Advantage |
---|---|---|
2-Ethoxyphenyl | Enhanced Gram-positive coverage | Optimal hydrophobic packing in ribosomal A-site; reduced off-target effects |
3-Fluoro-4-morpholinyl | Linezolid-like activity | Balanced solubility and membrane penetration |
2,4-Disubstituted thiophene | MIC <0.125 μg/mL against MRSA (e.g., compound 9) | Improved potency via extended van der Waals contacts |
Heteroaromatic (e.g., pyridyl) | Broader spectrum (compound 11) | Enhanced solubility and bioavailability |
Functionally, the oxazolidinone carbonyl acts as a hydrogen bond acceptor, while the N-aryl group (typically 3-fluoro-4-morpholinyl) occupies a hydrophobic cleft adjacent to the peptidyl transferase center. The 2-ethoxy group in 5-aryl derivatives like 5-(2-ethoxyphenyl)oxazolidin-2-one contributes to metabolic stability by shielding the ring from oxidative degradation. This design minimizes interactions with monoamine oxidases (MAOs), reducing off-target toxicity [1] [8]. Additionally, the electron-donating ethoxy group fine-tunes the aryl ring’s electron density, facilitating π-π interactions critical for ribosomal binding [3]. Synthetic routes to such derivatives often employ:
Table 3: Clinically Approved 5-Aryl Oxazolidin-2-one Antibiotics
Compound | 5-Aryl Substitution Pattern | Therapeutic Application | Unique Feature |
---|---|---|---|
Linezolid | 3-Fluoro-4-morpholinylphenyl | Complicated skin infections; pneumonia | First-in-class; oral bioavailability >90% |
Tedizolid | 2-Methylpyrazol-5-yl | Acute bacterial skin/skin structure infections (ABSSSI) | Once-daily dosing; potency against linezolid-resistant strains |
Contezolid | 3-Fluoro-4-(piperazin-1-yl)phenyl | Moderate-severe skin infections (China) | Reduced myelosuppression risk |
Radezolid* | 3-Fluoro-4-(1,2,3-triazol-4-yl)phenyl | Community-acquired pneumonia (Phase II) | Enhanced Gram-negative coverage |
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1